

# physical and chemical properties of 2-chloro-N-(1-phenylethyl)acetamide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-chloro-N-(1-phenylethyl)acetamide

Cat. No.: B080168

[Get Quote](#)

## An In-depth Technical Guide to 2-chloro-N-(1-phenylethyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physical, chemical, and structural properties of **2-chloro-N-(1-phenylethyl)acetamide**. It includes key identification data, physicochemical parameters, detailed experimental protocols for its synthesis, and a discussion of its reactivity and potential applications as a chemical intermediate.

## Core Properties and Identifiers

**2-chloro-N-(1-phenylethyl)acetamide** is a chloroacetamide derivative that serves as a valuable building block in organic synthesis. The compound exists as a racemic mixture and as distinct enantiomers, with the (R)-enantiomer being frequently cited. It is essential to distinguish between the specific forms by their CAS numbers.

## Physicochemical Data Summary

The quantitative properties of **2-chloro-N-(1-phenylethyl)acetamide** are summarized in the table below. Note that some values are predicted based on computational models.

Property	Value	Source
IUPAC Name	2-chloro-N-(1-phenylethyl)acetamide	[1][2]
2-chloro-N-[(1R)-1-phenylethyl]acetamide (for the R-enantiomer)	[3]	
CAS Number	13230-80-3 (racemic)	[1][2]
36293-00-2 ((R)-enantiomer)	[3][4]	
Molecular Formula	C <sub>10</sub> H <sub>12</sub> ClNO	[2][3][4]
Molecular Weight	197.66 g/mol	[2][4]
Melting Point	74.5-75.5 °C	[1]
Boiling Point	360.8 ± 35.0 °C (Predicted)	[1]
Density	1.140 ± 0.06 g/cm <sup>3</sup> (Predicted)	[1]
pKa	13.41 ± 0.46 (Predicted)	[1]
Storage Conditions	Room Temperature, Sealed in a dry place	[1][2][4]

## Synthesis and Experimental Protocols

The synthesis of N-substituted chloroacetamide derivatives is typically achieved through the reaction of an amine with chloroacetyl chloride.[5] This standard method is applicable for the preparation of **2-chloro-N-(1-phenylethyl)acetamide**.

### General Synthesis Protocol: Acylation of 1-Phenylethylamine

This protocol outlines the synthesis of **2-chloro-N-(1-phenylethyl)acetamide** via the Schotten-Baumann reaction, involving the acylation of 1-phenylethylamine with chloroacetyl chloride.[5][6]

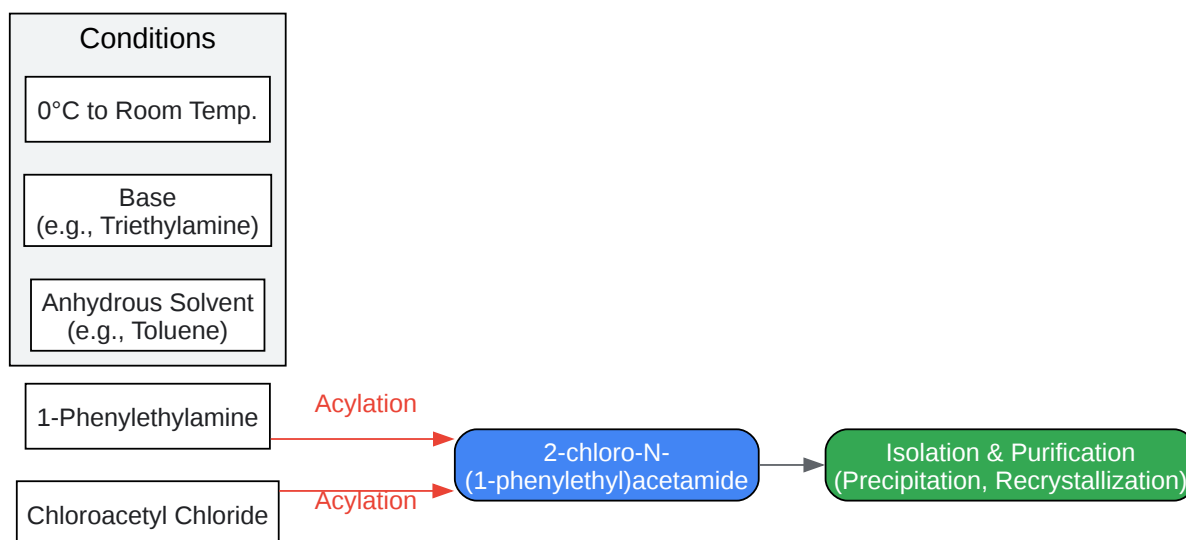
#### Materials:

- 1-Phenylethylamine
- Chloroacetyl chloride
- Anhydrous solvent (e.g., toluene, dichloromethane, or dimethyl ketone)[7][8]
- Base (e.g., triethylamine or potassium carbonate)[7][8]
- Ice-cold water
- Ethanol (for recrystallization)

#### Procedure:

- **Reaction Setup:** In a round-bottom flask, dissolve 1-phenylethylamine and a suitable base (e.g., triethylamine) in an anhydrous solvent. Stir the solution under an inert atmosphere (e.g., nitrogen).
- **Addition of Acylating Agent:** Cool the mixture in an ice bath. Add chloroacetyl chloride dropwise to the stirred solution over a period of one hour.[5]
- **Reaction Progression:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.[5] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
- **Isolation:** Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.[5]
- **Purification:** Filter the precipitate, wash thoroughly with cold water, and dry it. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.[5][7]

## General Synthesis Workflow



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **2-chloro-N-(1-phenylethyl)acetamide**.

## Chemical Reactivity and Applications

The chemical reactivity of **2-chloro-N-(1-phenylethyl)acetamide** is dominated by the presence of the electrophilic chloroacetyl group. This makes it a versatile intermediate for further chemical modifications.

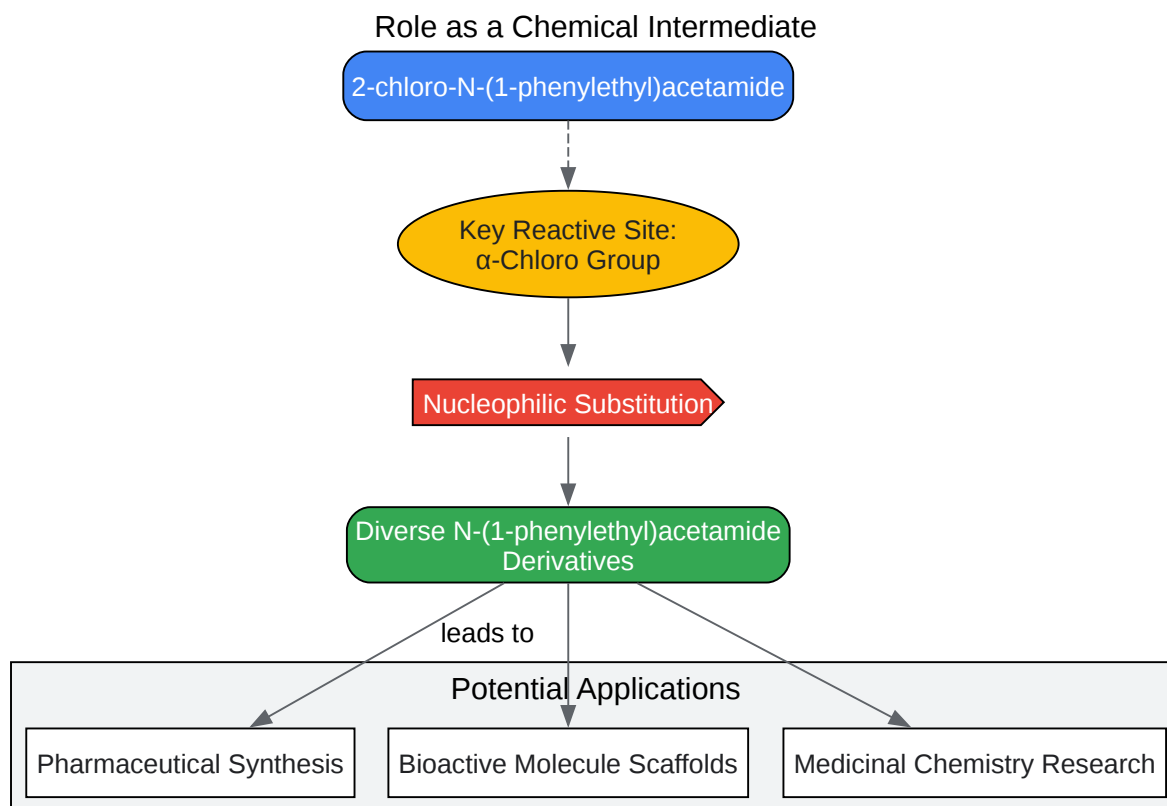
## Key Reactions

- Nucleophilic Substitution:** The chlorine atom is a good leaving group, making the adjacent carbon susceptible to attack by various nucleophiles. This allows for the introduction of diverse functional groups, enabling the synthesis of a wide range of derivatives.<sup>[7]</sup>
- Hydrolysis:** Under either acidic or basic conditions, the amide bond can be hydrolyzed to yield 1-phenylethylamine and chloroacetic acid.<sup>[7]</sup>

## Applications in Synthesis

**2-chloro-N-(1-phenylethyl)acetamide** is primarily used as a reagent and intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and medicinal chemistry sectors.<sup>[7]</sup> While specific biological activities for this exact compound are not widely reported, its structural motifs are found in various bioactive molecules.

- **Pharmaceutical Intermediates:** Chloroacetamide derivatives are precursors in the synthesis of compounds with potential analgesic, antidepressant, and antimicrobial properties.<sup>[5][7][9][10]</sup> For example, related phenylacetamides have been investigated as potential antidepressant agents, and derivatives have been docked against cyclooxygenase (COX) enzymes to evaluate potential analgesic activity.<sup>[8][9]</sup> The chloroacetamide moiety has been shown to be crucial for the antimicrobial activity of certain molecules.<sup>[10]</sup>



[Click to download full resolution via product page](#)

Caption: Logical flow illustrating the application of the title compound as a key intermediate.

## Spectral Information

Structural confirmation of synthesized 2-chloro-N-alkyl/aryl acetamide derivatives is typically achieved using spectral techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).<sup>[5][9]</sup> For the related compound 2-chloro-N-phenylacetamide, characteristic IR peaks include N-H stretching ( $\sim 3271\text{ cm}^{-1}$ ), C=O stretching ( $\sim 1668\text{ cm}^{-1}$ ), and C-Cl stretching ( $785\text{--}540\text{ cm}^{-1}$ ).<sup>[5]</sup> Similar characteristic peaks would be

expected for **2-chloro-N-(1-phenylethyl)acetamide**. Mass spectrometry would show a characteristic isotopic pattern for the molecular ion due to the presence of chlorine.[5]

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 13230-80-3 CAS MSDS (2-chloro-N-(1-phenylethyl)acetamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 2-Chloro-N-(1-phenylethyl)acetamide - CAS:13230-80-3 - Sunway Pharm Ltd [3wpharm.com]
- 3. 2-Chloro-N-((1R)-1-phenylethyl)acetamide | C10H12ClNO | CID 1549628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. vibrantpharma.com [vibrantpharma.com]
- 5. ijpsr.info [ijpsr.info]
- 6. 2-Chloro-N-phenethylacetamide (13156-95-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 7. Buy 2-chloro-N,N-bis(2-phenylethyl)acetamide (EVT-3057771) | 726151-23-1 [evitachem.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against *Klebsiella pneumoniae* and In Vitro Toxicity Analysis | MDPI [mdpi.com]
- To cite this document: BenchChem. [physical and chemical properties of 2-chloro-N-(1-phenylethyl)acetamide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b080168#physical-and-chemical-properties-of-2-chloro-n-1-phenylethyl-acetamide]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)